Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate
Description
Structural Identity and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses a distinctive molecular architecture that combines several important structural elements within a compact framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as tert-butyl 1-(trifluoromethyl)cyclopropylcarbamate. The compound exists under the Chemical Abstracts Service registry number 902494-31-9, which serves as its unique identifier in chemical databases and literature. Additional registry information includes the Molecular Design Limited number MFCD09038046, facilitating its identification across various chemical information systems.
The molecular structure can be systematically described through its International Chemical Identifier string: InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14), which provides a complete computational representation of the compound's connectivity. The corresponding International Chemical Identifier Key, GHEKGGDYVHWSBM-UHFFFAOYSA-N, offers a condensed hash-based representation suitable for database searches and computational applications. The Simplified Molecular-Input Line-Entry System notation, O=C(NC1(CC1)C(F)(F)F)OC(C)(C)C, provides an alternative linear representation that captures the essential bonding pattern and atomic connectivity.
The structural framework consists of a tert-butyl carbamate protecting group attached to a cyclopropyl ring system that bears a trifluoromethyl substituent at the 1-position. This arrangement creates a quaternary carbon center at the cyclopropane ring, where the trifluoromethyl group and the carbamate nitrogen are both attached to the same carbon atom. The tert-butyl carbamate moiety serves as a common protecting group in organic synthesis, providing stability under basic conditions while remaining cleavable under acidic conditions. The geometric constraints imposed by the three-membered cyclopropane ring, combined with the electron-withdrawing effects of the trifluoromethyl group, create a unique electronic environment that influences both the reactivity and physical properties of the molecule.
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical context of organofluorine chemistry, which has evolved dramatically since its inception in the early nineteenth century. The field of organofluorine chemistry began before elemental fluorine itself was isolated, with the first organofluorine compound being methyl fluoride, prepared by Dumas and colleagues in 1835 through the reaction of dimethyl sulfate with potassium fluoride. This pioneering work established the foundation for nucleophilic fluorination methods that remain relevant in contemporary synthetic chemistry.
Alexander Borodin, renowned not only as a composer but also as a promising chemist, made significant contributions to early organofluorine chemistry in 1862 when he performed the first nucleophilic replacement of a halogen atom by fluoride. Borodin's work on halogen exchange reactions, specifically involving benzoyl chloride and potassium bifluoride to synthesize benzoyl fluoride, established methodological precedents that continue to influence modern fluorination strategies. The development of aromatic fluorination methodologies advanced further with the introduction of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine atoms into aromatic systems through diazonium salt intermediates.
The historical trajectory of trifluoromethyl group chemistry specifically began with the work of Frédéric Swarts in 1898, who developed early methods for converting trichloromethyl groups to trifluoromethyl groups using antimony trifluoride. Swarts' pioneering methodology involved the stepwise replacement of chlorine atoms with fluorine atoms in benzotrichloride, ultimately yielding benzotrifluoride through intermediate mono- and difluorinated species. This foundational work was later improved in the 1930s when researchers replaced antimony trifluoride with hydrogen fluoride as the fluorinating agent, making the process more practical for industrial applications.
The Second World War period marked a dramatic acceleration in organofluorine chemistry development, driven primarily by the Manhattan Project's requirements for uranium hexafluoride processing. During this critical period, the need for materials capable of withstanding highly corrosive fluorinated compounds led to unprecedented advances in fluoropolymer technology and fluorocarbon synthesis. The development of large-scale fluorine production capabilities during this era provided the technological infrastructure necessary for subsequent advances in organofluorine chemistry, including the eventual development of complex trifluoromethylated building blocks such as this compound.
Role of Cyclopropane and Trifluoromethyl Motifs in Molecular Design
The integration of cyclopropane and trifluoromethyl motifs within this compound represents a sophisticated approach to molecular design that leverages the unique properties of both structural elements. Cyclopropane rings occupy a position of exceptional importance in drug discovery, ranking as the tenth most frequently encountered ring system in small molecule pharmaceuticals. The prevalence of cyclopropyl fragments in biologically active compounds stems from their distinctive structural and electronic properties, which include coplanarity of the three carbon atoms, relatively shorter carbon-carbon bonds of approximately 1.51 Ångströms, enhanced π-character of carbon-carbon bonds, and shorter, stronger carbon-hydrogen bonds compared to those in linear alkanes.
The cyclopropyl motif contributes multiple advantageous properties to pharmaceutical compounds, addressing numerous challenges commonly encountered during drug discovery and development processes. These contributions include enhancing potency through optimized binding interactions, reducing off-target effects through improved selectivity profiles, increasing metabolic stability by providing resistance to enzymatic degradation, improving brain permeability through favorable physicochemical properties, decreasing plasma clearance rates, contributing to entropically more favorable receptor binding, providing conformational restriction in peptides and peptidomimetics to prevent proteolytic hydrolysis, and altering drug ionization constants to reduce P-glycoprotein efflux ratios.
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents available to medicinal chemists, with its influence extending far beyond simple electronic effects. Several notable pharmaceutical compounds incorporate trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, and sorafenib, demonstrating the widespread utility of this motif in pharmaceutical applications. The strategic placement of trifluoromethyl groups within molecular frameworks can dramatically alter physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
| Pharmaceutical Compound | Therapeutic Area | Trifluoromethyl Role |
|---|---|---|
| Fluoxetine | Antidepressant | Enhanced metabolic stability |
| Mefloquine | Antimalarial | Improved brain penetration |
| Celecoxib | Anti-inflammatory | Increased selectivity |
| Sorafenib | Anticancer | Enhanced potency |
Recent synthetic methodologies have focused specifically on accessing cyclopropanes bearing geminal trifluoromethyl and other fluorinated substituents, recognizing the exceptional potential of such highly fluorinated systems. The development of bench-stable diazo reagents for cyclopropanation reactions has enabled the synthesis of cyclopropanes with geminal trifluoromethyl substituents under mild reaction conditions, avoiding the problematic fluoride elimination pathways that previously limited access to such structures. These advances in synthetic methodology have made compounds like this compound more readily accessible as building blocks for pharmaceutical research.
The synergistic combination of cyclopropane and trifluoromethyl motifs within a single molecular framework creates opportunities for accessing unique regions of chemical space that are particularly relevant to drug discovery applications. The rigid three-dimensional structure imposed by the cyclopropane ring, combined with the powerful electronic effects of the trifluoromethyl group, generates molecular architectures with distinctive binding profiles and physicochemical properties. This combination has proven particularly valuable in the design of lead-like compounds and molecular fragments that can serve as starting points for pharmaceutical optimization campaigns.
Properties
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEKGGDYVHWSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470163 | |
| Record name | tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902494-31-9 | |
| Record name | tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Attributes
Molecular Architecture
The compound features a cyclopropane core substituted with a trifluoromethyl group (–CF3) and a tert-butyl carbamate moiety (–OC(O)NH–C(CH3)3). The cyclopropane’s ring strain (≈27 kcal/mol) and the –CF3 group’s inductive effects create a reactive yet stable scaffold ideal for further functionalization.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H14F3NO2 |
| Molecular Weight | 225.21 g/mol |
| CAS Registry Number | 902494-31-9 |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F |
| Boiling Point | 298–302°C (predicted) |
Preparation Methods
Condensation of Tert-Butyl Carbamate with Cyclopropylamine Derivatives
The most widely reported method involves coupling tert-butyl carbamate with 1-(trifluoromethyl)cyclopropylamine under mild basic conditions.
Procedure :
- Reagents :
- 1-(Trifluoromethyl)cyclopropylamine (1.0 equiv)
- Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv)
- Triethylamine (TEA, 2.0 equiv)
- Dichloromethane (DCM) solvent
Reaction Conditions :
- Temperature: 0°C → room temperature (20–25°C)
- Time: 12–16 hours
- Workup: Aqueous extraction, drying (Na2SO4), and solvent evaporation
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the cyclopropylamine’s nitrogen on Boc2O, forming a mixed carbonate intermediate that collapses to release CO2 and tert-butoxide.
Cyclopropanation of Vinylcarbamates
An alternative route employs cyclopropanation of N-vinylcarbamates using transition metal catalysts.
Procedure :
- Substrate Synthesis :
Cyclopropanation :
- Catalyst : Rhodium(II) acetate (Rh2(OAc)4, 2 mol%)
- Diazo Compound : Ethyl diazoacetate (1.5 equiv)
- Solvent : Toluene, 80°C, 6 hours
Advantages :
- Enables stereoselective synthesis of trans-cyclopropane derivatives.
- Compatible with electron-deficient aryl groups.
Palladium-Catalyzed Cross-Coupling for Industrial Scaling
Large-scale production utilizes Pd-mediated coupling to assemble the cyclopropane ring and –CF3 group sequentially.
Procedure :
- Trifluoromethylation :
Cyclopropane Formation :
- Treat the trifluoromethyl alkene with diazomethane (CH2N2) under Cu(I) catalysis.
Carbamate Installation :
- Boc-protection using Boc2O and DMAP in DCM.
Yield : 65–75% (over three steps).
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|
| Condensation | 75–85 | High | Low |
| Cyclopropanation | 70–80 | Moderate | High |
| Palladium Cross-Coupling | 65–75 | Industrial | Moderate |
Analytical Characterization
Spectroscopic Profiling
Industrial Optimization Challenges
Solvent Selection
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The cyclopropane-carbamate motif appears in EGFR and BTK inhibitors, where the –CF3 group enhances target binding via hydrophobic interactions.
Prodrug Derivatives
- Example : Conversion to tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate-phosphate for enhanced aqueous solubility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:
- Substitution Reactions: Where functional groups are replaced.
- Reduction and Oxidation Reactions: Utilizing common reagents like lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:
- Enzyme Inhibition: It has been studied for its inhibitory effects on enzymes critical for metabolic processes, such as lactate dehydrogenase (LDH) and mycobacterial ATP synthase. These interactions may lead to novel treatments for conditions like cancer and tuberculosis .
- Pharmacological Properties: The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for drug development .
Research indicates that this compound may exhibit:
- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various pathogens.
- Anticancer Activity: Investigations into its effects on cancer cell lines have shown promise due to its ability to disrupt critical metabolic pathways .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits lactate dehydrogenase (LDH) in vitro, with significant reductions in enzyme activity observed at certain concentrations (IC50 values). This inhibition suggests potential applications in cancer therapy by disrupting tumor metabolism.
Case Study 2: Antimycobacterial Activity
Research involving derivatives of this compound showed effective inhibition against mycobacterial ATP synthase, highlighting its potential as an antimycobacterial agent. This finding opens avenues for developing new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl ring can also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural uniqueness of tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate lies in its trifluoromethyl-cyclopropyl group. Comparable compounds exhibit diverse substituents on the cyclopropane ring, leading to distinct chemical and pharmacological profiles:
Key Observations :
- Trifluoromethyl Group : The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
- Fluorophenyl/Bromophenyl Groups : Aromatic substituents (e.g., 3-fluorophenyl or 4-bromophenyl) enable π-π interactions in receptor binding or facilitate cross-coupling reactions for further derivatization .
- Hydroxymethyl Group : Introduces polarity, improving aqueous solubility but reducing metabolic stability compared to CF₃ .
Physical and Chemical Properties
- Melting Points : The hydroxymethyl derivative exhibits a defined melting point (83°C), indicative of crystalline purity, whereas trifluoromethyl analogues may exist as oils or amorphous solids due to increased hydrophobicity .
- Solubility : The trifluoromethyl group reduces aqueous solubility but enhances membrane permeability, critical for CNS drugs. In contrast, hydroxymethyl-substituted carbamates are more water-soluble .
Commercial and Industrial Relevance
- Availability : The trifluoromethyl variant is commercially listed under CAS 1824534-89-5, with suppliers like Enamine Ltd. offering derivatives for high-throughput screening .
- Cost and Scalability : Bromophenyl and fluorophenyl derivatives are cost-effective for large-scale coupling reactions, whereas trifluoromethyl compounds may require specialized synthetic routes .
Biological Activity
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₉H₁₄F₃NO₂
- Molecular Weight: Approximately 225.21 g/mol
- Structural Features:
- Contains a tert-butyl group
- Incorporates a trifluoromethyl group
- Features a cyclopropyl structure within its carbamate functional group
This unique combination of groups may influence the compound's interactions with biological targets, enhancing its potential efficacy in various applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to certain enzymes or receptors, while the cyclopropylcarbamate moiety can modulate overall biological activity. The precise pathways involved depend on the context in which the compound is utilized.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds structurally related to this compound. For example, a related compound demonstrated significant inhibition against SARS-CoV-2 in various cell lines, with effective concentrations (EC50) ranging from 0.84 μM to 3.4 μM . This suggests that similar compounds may exhibit antiviral properties, potentially making them candidates for further development in treating viral infections.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various cell lines, including cancerous and non-cancerous types. For instance, analogs of the compound were tested against human lung fibroblast cells and several cancer cell lines (e.g., HepG2, MCF-7). Results indicated minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile for these compounds .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both tert-butyl and trifluoromethyl groups | Potential antiviral activity; low cytotoxicity |
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Hydroxymethyl instead of trifluoromethyl | Varies in reactivity; less explored |
| N-[2-(trifluoromethyl)cyclopropyl]carbamate | Different positioning of trifluoromethyl group | Variation in binding affinity |
| Tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate | Incorporates a phenyl ring | Potentially different biological activity |
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted the efficacy of related compounds as inhibitors of viral replication, demonstrating promising results against SARS-CoV-2 .
- Cytotoxicity Profiling : Research involving different cell lines showed that several analogs had minimal toxicity, indicating their potential as safe therapeutic agents .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that modifications in the chemical structure significantly influenced binding interactions with target proteins, affecting overall biological activity .
Q & A
Q. What are the recommended methodologies for synthesizing tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate in a laboratory setting?
A common approach involves coupling cyclopropane derivatives with trifluoromethyl-containing reagents under nitrogen atmosphere. For example, tert-butyl carbamates can be synthesized using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent, with triethylamine as a base in anhydrous dichloromethane . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography. Yield optimization typically requires stoichiometric control of reagents and inert conditions to prevent hydrolysis.
Q. How is the compound characterized to confirm its structural integrity?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra are analyzed to verify cyclopropane ring integrity, trifluoromethyl group presence, and tert-butyl carbamate linkage. For example, cyclopropane protons typically appear as distinct multiplets in the δ 1.0–1.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Combustion analysis ensures >95% purity, with deviations from theoretical carbon/hydrogen/nitrogen content not exceeding ±0.4% .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Stability : The compound is stable in neutral conditions but prone to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments, leading to cleavage of the carbamate group .
- Thermal Stability : Degradation occurs above 100°C, releasing gaseous by-products like CO and tert-butyl alcohol. Storage at 2–8°C in airtight, light-resistant containers is advised .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?
Enantioselective synthesis may employ chiral auxiliaries or catalysts (e.g., palladium complexes with chiral ligands). Purity is validated via:
Q. What computational methods are suitable for predicting reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates in cyclopropane ring-opening reactions. Solvent effects (e.g., dielectric constant of DCM) are incorporated via the Polarizable Continuum Model (PCM) .
Q. How can researchers address challenges in isolating by-products from trifluoromethyl group reactions?
By-products (e.g., trifluoromethylated dimers) are identified via LC-MS and isolated using preparative HPLC with C18 columns. Kinetic studies under varying temperatures (25–60°C) help optimize reaction conditions to minimize by-product formation .
Q. What precautions are critical for handling air- or moisture-sensitive reactions involving this compound?
- Use Schlenk lines or gloveboxes for anhydrous/anoxic conditions.
- Equip reactors with molecular sieves (3Å) to scavenge trace moisture .
- Quench reactive intermediates (e.g., Grignard reagents) with saturated NHCl before disposal .
Contradictions and Resolutions in Literature
- Hazard Classification : While some SDS classify the compound as non-hazardous , others recommend PPE (gloves, goggles) due to potential irritant effects . Resolution: Adopt precautionary measures regardless of SDS discrepancies, given the compound’s structural similarity to reactive carbamates.
- Storage Temperature : Conflicting reports on room-temperature stability. Resolution: Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine degradation kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
